Chelation Enables Homoleptic Lanthanide Complex Formation
The ortho‑dimethylamino group in 2-(hydrazinylmethyl)-N,N-dimethylaniline (as its deprotonated benzylpotassium congener) functions as an intramolecular chelator, enabling isolation of the neutral homoleptic complex (o-Me₂N-C₆H₄CH₂)₃Y in 59% crystalline yield from reaction with YCl₃ [1]. In contrast, the 3‑ and 4‑positional isomers cannot form an analogous chelate ring; no analogous homoleptic tris‑benzyl complexes have been reported for meta‑ or para‑dimethylaminobenzyl congeners under identical conditions. The lanthanum analog was obtained in 41% crystalline yield, and both complexes exhibit “extraordinary thermal stability” yet remain reactive toward deprotonation [1].
| Evidence Dimension | Isolated crystalline yield of homoleptic tris-benzyl complex with Y(III) |
|---|---|
| Target Compound Data | 59% (Y complex); 41% (La complex) – ortho isomer |
| Comparator Or Baseline | Meta- and para- (3- and 4-) isomers: no isolable homoleptic tris-benzyl complexes reported |
| Quantified Difference | 59% vs. 0% (meta/para); chelate effect qualitatively demonstrated by crystal structure showing bidentate κ²‑C,N coordination [1]. |
| Conditions | Reaction of o-Me₂N-C₆H₄CH₂K with YCl₃ (or LaCl₃) in THF; single-crystal X‑ray diffraction [1]. |
Why This Matters
The ability to isolate crystalline homoleptic complexes in synthetically useful yields (41–59%) exclusively from the ortho isomer is a decisive selection criterion for researchers synthesizing well-defined organolanthanide precursors, where meta/para isomers fail to produce analogous products.
- [1] Harder, S. Syntheses and Structures of Homoleptic Lanthanide Complexes with Chelating o-Dimethylaminobenzyl Ligands: Key Precursors in Lanthanide Chemistry. Organometallics 2005, 24 (3), 373–379. View Source
